molecular formula C22H25N3O B3013490 1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 847395-55-5

1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B3013490
CAS No.: 847395-55-5
M. Wt: 347.462
InChI Key: MBZQABGMESUSND-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2,3-dimethylphenyl group at position 1 and a 1-propylbenzimidazol-2-yl moiety at position 2. Its molecular formula is C₂₂H₂₅N₃O, with an average molecular mass of 347.46 g/mol. The compound is cataloged under CAS RN 847395-60-2 and MDL number MFCD05713402, indicating its inclusion in chemical databases for structural reference .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-4-12-24-20-10-6-5-9-18(20)23-22(24)17-13-21(26)25(14-17)19-11-7-8-15(2)16(19)3/h5-11,17H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZQABGMESUSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of approximately 320.43 g/mol . The structure features a pyrrolidinone core substituted with a dimethylphenyl group and a propylbenzimidazole moiety, which may contribute to its biological properties.

Research indicates that the compound may exert its effects through several mechanisms:

  • Inhibition of Protein Kinases : Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression, similar to other benzimidazole derivatives .
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Therapeutic Applications

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with a reported GI50 value of 3.18 ± 0.11 µM .
    • It has been noted for its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
  • Neuroprotective Effects :
    • Some research indicates that related compounds may have neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Case Studies

A recent study focused on the synthesis and evaluation of similar compounds indicated that modifications in the substituents could enhance biological activity. For instance:

  • Synthesis Variations : Alterations in the alkyl chain length or the substitution pattern on the benzimidazole ring were shown to affect potency and selectivity against cancer cell lines .
CompoundGI50 (µM)Cell Line
Compound A3.18 ± 0.11MCF-7 (breast)
Compound B8.12 ± 0.43HeLa (cervical)

In Silico Studies

Computational studies using molecular docking have revealed favorable interactions between the compound and target proteins involved in cancer signaling pathways, suggesting a strong potential for therapeutic development .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Influence: The substitution at the benzimidazole nitrogen (propyl vs.
  • Aromatic Substitution: The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenoxy moiety in the analogue from , suggesting divergent electronic environments and solubility profiles .

Functional Comparison with Antioxidant Pyrrolidinone Derivatives

While direct activity data for the target compound are absent, structurally related pyrrolidin-2-one derivatives exhibit notable antioxidant properties. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Demonstrated 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Showed 1.35× higher DPPH radical scavenging than vitamin C and an optical density of 1.149 in reducing power assays .

Its benzimidazole-pyrrolidinone hybrid structure may instead favor kinase inhibition or receptor modulation, though experimental validation is required.

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